

# Spectroscopic Profile of Diethyl L-Cystinate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Diethyl L-cystinate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl L-Cystinate** and its dihydrochloride salt, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra in public databases, this guide combines available data with predicted spectroscopic characteristics based on the compound's structure and analogous molecules. Detailed, generalized experimental protocols for acquiring this data are also provided.

## Compound Overview

**Diethyl L-cystinate** is the diethyl ester derivative of the amino acid L-cystine. It is often handled in its more stable dihydrochloride salt form. Understanding the spectroscopic characteristics of both the free base and the salt is crucial for its identification, purity assessment, and quality control in research and development.

### Diethyl L-Cystinate

- Molecular Formula: C<sub>10</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub>[1]
- Molecular Weight: 296.4 g/mol [1]
- Exact Mass: 296.08644947 Da[1]

### Diethyl L-Cystinate Dihydrochloride

- Molecular Formula: C<sub>10</sub>H<sub>22</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub>
- Molecular Weight: 369.33 g/mol

## Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **Diethyl L-Cystinate** and its dihydrochloride salt.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific experimental NMR data for **diethyl L-cystinate** is not readily available. The following are predicted chemical shifts based on the structure and data from similar amino acid esters. The presence of the dihydrochloride salt will cause a significant downfield shift for protons near the amine groups ( $\alpha$ -CH and  $\beta$ -CH<sub>2</sub>).

Table 1: Predicted <sup>1</sup>H NMR Data

Protons	Predicted Chemical Shift ( $\delta$ ppm) - Free Base	Predicted Chemical Shift ( $\delta$ ppm) - Dihydrochloride	Multiplicity
Ethyl CH <sub>3</sub>	~1.2-1.3	~1.2-1.4	Triplet
Ethyl CH <sub>2</sub>	~4.1-4.3	~4.2-4.4	Quartet
$\alpha$ -CH	~3.5-3.7	~4.0-4.3	Triplet
$\beta$ -CH <sub>2</sub>	~2.9-3.2	~3.2-3.5	Doublet of Doublets
NH <sub>2</sub>	Broad, ~1.5-3.0	Broad, ~8.0-9.0 (as NH <sub>3</sub> <sup>+</sup> )	Singlet

Table 2: Predicted <sup>13</sup>C NMR Data

Carbon	Predicted Chemical Shift ( $\delta$ ppm) - Free Base	Predicted Chemical Shift ( $\delta$ ppm) - Dihydrochloride
Ethyl CH <sub>3</sub>	~14	~14
Ethyl CH <sub>2</sub>	~61	~62
$\alpha$ -C	~53	~54
$\beta$ -C	~40	~41
Carbonyl C=O	~172	~170

## Infrared (IR) Spectroscopy

Note: The following are characteristic expected absorption bands. The dihydrochloride salt will show a prominent broad absorption for the N-H stretching of the ammonium salt.

Table 3: Expected FT-IR Absorption Bands

Functional Group	Expected Wavenumber (cm <sup>-1</sup> ) - Free Base	Expected Wavenumber (cm <sup>-1</sup> ) - Dihydrochloride	Intensity
N-H Stretch (Amine)	3300-3500	-	Medium, Doublet
N-H Stretch (Ammonium)	-	2500-3200 (broad)	Strong, Broad
C-H Stretch (Aliphatic)	2850-3000	2850-3000	Medium-Strong
C=O Stretch (Ester)	1735-1750	1735-1750	Strong
N-H Bend (Amine)	1590-1650	-	Medium
N-H Bend (Ammonium)	-	1500-1600	Medium
C-O Stretch (Ester)	1000-1300	1000-1300	Strong
S-S Stretch	400-500	400-500	Weak

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	Calculated [M+H] <sup>+</sup>
Diethyl L-Cystinate	ESI+	297.0939

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> for the free base, D<sub>2</sub>O or DMSO-d<sub>6</sub> for the dihydrochloride salt). Add a small amount of a reference standard (e.g., TMS) if the solvent does not contain one.
- Data Acquisition:
  - Acquire <sup>1</sup>H NMR spectra on a 300 MHz or higher field NMR spectrometer.
  - Typical parameters for <sup>1</sup>H NMR include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or more).
  - Acquire <sup>13</sup>C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to <sup>1</sup>H NMR.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

### FT-IR Spectroscopy

- Sample Preparation:

- Solid Samples (Dihydrochloride salt): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
- Liquid/Oily Samples (Free base): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).
  - Place the prepared sample in the spectrometer and record the sample spectrum.
  - Typically, spectra are collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

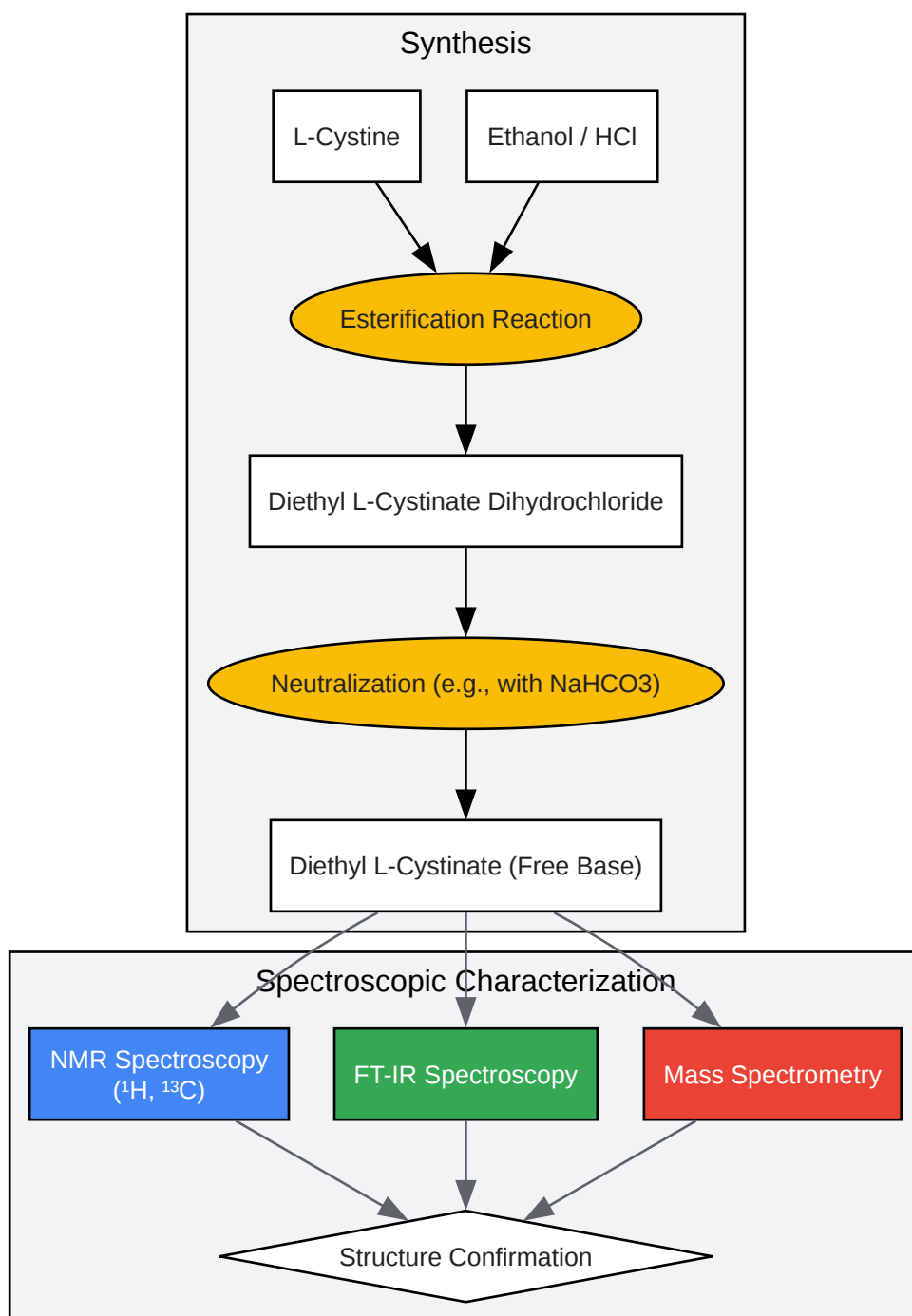
## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  in the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization in positive ion mode.
- Data Acquisition:
  - Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
  - Use Electrospray Ionization (ESI) as the ion source, typically in positive ion mode to observe the  $[\text{M}+\text{H}]^+$  ion.
  - Acquire data over a mass range appropriate for the expected molecular ion (e.g.,  $m/z$  100-500).

- Data Analysis: Identify the peak corresponding to the protonated molecule  $[M+H]^+$ . High-resolution mass spectrometry can be used to confirm the elemental composition.

## Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **Diethyl L-Cystinate**.



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Caption: Synthesis and Spectroscopic Characterization Workflow for **Diethyl L-Cystinate**.

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## References

- 1. Diethyl L-cystinate | C<sub>10</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub> | CID 6993069 - PubChem [pubchem.ncbi.nlm.nih.gov]
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